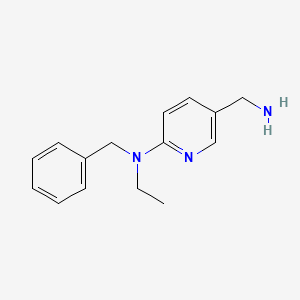

5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

Description

Properties

IUPAC Name |

5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,10,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZGLPZEFCXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

Executive Summary & Chemical Identity[2][3]

5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a specialized heterocyclic building block (C₁₅H₁₉N₃) utilized primarily in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a bifunctional scaffold: the 2-amino-pyridine core acts as a hinge-binding motif in kinase inhibitors or a GPCR ligand anchor, while the 5-aminomethyl arm provides a highly reactive primary amine "handle" for covalent attachment to diverse pharmacophores or solubilizing groups.[1][2]

This guide details the structural properties, validated synthetic pathways, and handling protocols for this compound, designed for medicinal chemists requiring high-fidelity derivatization strategies.

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |

| Molecular Formula | C₁₅H₁₉N₃ | |

| Molecular Weight | 241.34 g/mol | |

| Core Scaffold | 2,5-Disubstituted Pyridine | Critical for "linear" drug geometry |

| LogP (Predicted) | 2.4 – 2.8 | Moderate lipophilicity due to benzyl/ethyl groups |

| pKa (Base) | ~6.8 (Pyridine N), ~9.5 (Primary Amine) | Pyridine N is less basic due to 2-amino conjugation |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 |

Synthetic Methodology: The "SnAr-Reduction" Protocol[1][4]

As this compound is often synthesized in situ or custom-ordered, understanding its genesis is critical for troubleshooting impurities. The most robust industrial route employs a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Reduction.

Retrosynthetic Logic

The synthesis disconnects at the C2–N bond (installation of the hydrophobic tail) and the C5–C bond (reduction of a nitrile precursor).

Rationale:

-

Regioselectivity: Displacing a halogen at the 2-position of a pyridine ring activated by a 5-cyano group is highly favored and regioselective.[2]

-

Stability: The nitrile group survives the SₙAr conditions, protecting the C5 position until the final reduction step.

Step-by-Step Protocol

Step 1: SₙAr Displacement

Precursor: 6-Chloronicotinonitrile (CAS: 33252-28-7) Reagent:[1][2] N-Ethylbenzylamine[1][2]

-

Setup: Dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF or DMSO.

-

Addition: Add N-ethylbenzylamine (1.1 eq) and K₂CO₃ (2.0 eq) as an acid scavenger.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the chloride.

-

Checkpoint: The product, 6-(benzyl(ethyl)amino)nicotinonitrile , typically precipitates upon pouring the reaction mixture into ice water.[2]

-

-

Purification: Filtration and recrystallization from Ethanol/Water.

Step 2: Nitrile Reduction (The Critical Step)

Target: 5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine[1][2][3]

Note on Causality: We avoid Lithium Aluminum Hydride (LAH) if possible due to potential over-reduction or handling hazards. Raney Nickel Hydrogenation or Borane-THF are the preferred methods for selectivity.[2]

Protocol (Raney Ni Method):

-

Solvent System: Dissolve the nitrile intermediate in Methanolic Ammonia (7N NH₃ in MeOH). The ammonia suppresses the formation of secondary amine dimers.

-

Catalyst: Add Raney Nickel (approx. 20 wt% of substrate, pre-washed).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 50 psi in a Parr shaker) at RT for 12 hours.

-

Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo.

-

Validation: The primary amine is unstable to oxidation over long periods; convert to the dihydrochloride salt using 4M HCl in Dioxane for long-term storage.

Visualization: Synthesis & Pharmacophore Mapping[1][8]

The following diagram illustrates the chemical pathway and the functional logic of the molecule in a drug binding context.

Caption: Figure 1. Two-step synthetic pathway (SnAr followed by Nitrile Reduction) and pharmacophore decomposition of the target molecule.[2]

Functional Reactivity & Applications

The "Aminomethyl" Handle

The C5-aminomethyl group is a primary benzylic-like amine .[1][2] It is significantly more nucleophilic than the aniline-like nitrogen at position 2.[1][2]

-

Reactivity Profile: High nucleophilicity; prone to rapid acylation, sulfonylation, or reductive amination.

-

Usage: It is frequently used to tether the pyridine core to solubilizing tails (e.g., morpholine, piperazine) or to attach fluorophores in chemical biology probes.

Drug Discovery Context

This scaffold mimics the structure of several histamine H1 antagonists and certain kinase inhibitors.

-

Kinase Binding: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).

-

Hydrophobic Tail: The N-benzyl-N-ethyl group provides steric bulk, filling the hydrophobic back-pocket (Gatekeeper region) of enzymes.[1][2]

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Pyridine derivatives can be toxic if swallowed or absorbed through the skin.

-

Irritant: The primary amine is corrosive/irritating to mucous membranes.

Storage Protocol (Self-Validating):

-

Form: Store as the HCl salt whenever possible. The free base is an oil that oxidizes to a dark brown tar upon air exposure (formation of N-oxides or imines).[2]

-

Atmosphere: Argon or Nitrogen flush is mandatory.

-

Temperature: 2–8°C for short term; -20°C for long term.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine (Analog Core).[2] Retrieved from [Link]

-

Lukić, M. et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides.[1][2][4] Acta Chimica Slovenica. (Provides validated protocols for benzyl-amino functionalization). Retrieved from [Link]

-

Reilly Tar & Chemical Corp (1948). US Patent 2456379A: 2-amino-5-methyl pyridine and process of making it.[1][2][5] (Foundational chemistry for 2,5-disubstituted pyridines). Retrieved from

Sources

- 1. 1355174-46-7|(5-Aminomethyl-3-methylpyridin-2-yl)dimethylamine|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 24(31)-Dehydrocarboxyacetylquercinic acid Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 4. Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the novel chemical entity 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine. As this compound is not extensively documented in current chemical literature, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. We will deduce its fundamental physicochemical properties, propose a robust and logical synthetic pathway grounded in established chemical principles, and explore its potential as a valuable scaffold for therapeutic agent discovery based on the known bioactivity of related aminopyridine structures.

Core Physicochemical Properties and Structural Elucidation

While 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is not cataloged in major chemical databases such as PubChem or CAS, its structure and properties can be precisely determined from its IUPAC name. The molecule features a pyridine ring functionalized at the 2-position with a secondary amine bearing both benzyl and ethyl substituents, and at the 5-position with an aminomethyl group.

Molecular Structure

The chemical structure is defined as follows:

Caption: Chemical structure of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

Quantitative Data Summary

The fundamental properties derived from the structure are summarized in the table below. These calculated values are essential for experimental design, including reaction stoichiometry, and for analytical characterization, such as mass spectrometry.

| Property | Value |

| Molecular Formula | C₁₅H₁₉N₃ |

| Molecular Weight | 241.33 g/mol |

| Monoisotopic Mass | 241.15790 Da |

| IUPAC Name | 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine |

| Predicted XlogP | 2.9 - 3.5 |

| Hydrogen Bond Donors | 1 (from the primary amine) |

| Hydrogen Bond Acceptors | 3 (from the three nitrogen atoms) |

Proposed Synthetic Pathway and Experimental Protocol

Given the absence of a documented synthesis, we propose a logical and efficient three-step synthetic route starting from a commercially available precursor, 2-chloro-5-cyanopyridine. This pathway is designed for versatility and high potential yields, leveraging well-established and reliable chemical transformations.

Retrosynthetic Analysis Workflow

The synthesis strategy involves sequential N-alkylation of the 2-amino position followed by the reduction of the nitrile group. This approach is chosen to avoid side reactions that could occur if the reactive primary aminomethyl group were present during the N-alkylation steps.

Unraveling the Profile of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring, a flexible aminomethyl group, and substituted amine functionalities, make it a scaffold of interest for designing molecules with specific biological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential areas of application, tailored for professionals in the field of chemical and pharmaceutical research.

Chemical Identity and Properties

A critical first step in the characterization of any chemical entity is the assignment of a unique Chemical Abstracts Service (CAS) Registry Number. However, a definitive CAS number for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine could not be located in the currently available public databases. This suggests that the compound may be a novel entity or a research chemical that has not yet been widely registered or studied.

For structurally related compounds, such as N-benzyl-N-methylpyridin-2-amine, the CAS Registry Number is 20173-75-5.[1][2][3][4] This highlights the importance of precise nomenclature in chemical identification.

Table 1: Physicochemical Properties of a Structurally Related Compound: N-Benzyl-N-methylpyridin-2-amine

| Property | Value | Source |

| Molecular Formula | C13H14N2 | [1] |

| Molecular Weight | 198.27 g/mol | [2][3] |

| Physical State | Liquid | [3] |

| Appearance | Yellow to colorless oil | [3] |

| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [3] |

Synthesis and Methodologies

A plausible synthetic route could involve the functionalization of a pyridine precursor. For instance, the synthesis of related N-benzylpyrimidin-2-amine derivatives has been described in the context of developing novel histone deacetylase (HDAC) inhibitors.[5] These syntheses often employ coupling reactions to introduce the benzylamine moiety.

Another relevant synthetic approach is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines.[6] This demonstrates the reactivity of the aminomethyl group on the pyridine ring, a key structural feature of the target compound.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: General Procedure for N-Alkylation of Aminopyridines

This is a generalized protocol based on common laboratory practices for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

-

Dissolution: Dissolve the starting aminopyridine derivative in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to the reaction mixture and stir for a predetermined time at room temperature to deprotonate the amine.

-

Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide or ethyl iodide) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For example, N-benzyl-2-pyridinamine is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7] The structural motifs present in 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine suggest several potential areas for investigation:

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.

-

GPCR Modulation: The flexible side chains could allow for interaction with G-protein coupled receptors.

-

Enzyme Inhibition: The amine functionalities could interact with the active sites of various enzymes. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase inhibitors for cancer treatment.[5]

Conclusion

While 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a compound with interesting structural features for drug discovery, the lack of a publicly available CAS Registry Number and dedicated research publications indicates that it is likely a novel or underexplored chemical entity. The synthetic strategies and potential applications outlined in this guide are based on established knowledge of related aminopyridine chemistry and are intended to provide a foundation for future research into this promising molecule. Further investigation is required to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its biological activity.

References

-

PubChem. N'-Benzyl-N'-methyl-2-aminopyridine. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. CAS 20173-75-5 | N-Benzyl-N-methylpyridin-2-amine. [Link]

-

International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. [Link]

-

PubMed. Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. [Link]

-

Aggie Access. 20173-75-5 | N-Benzyl-N-methylpyridin-2-amine. [Link]

-

Inxight Drugs. N'-BENZYL-N'-METHYL-2-AMINOPYRIDINE. [Link]

-

ResearchGate. (PDF) Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. [Link]

-

PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]

-

Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

Sources

- 1. N'-Benzyl-N'-methyl-2-aminopyridine | C13H14N2 | CID 251431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 4. N'-BENZYL-N'-METHYL-2-AMINOPYRIDINE [drugs.ncats.io]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 7. chemimpex.com [chemimpex.com]

Physicochemical Profiling and Synthetic Utility of 5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine (CAS: 1152523-44-8) is a highly versatile, multi-domain intermediate. It combines a highly nucleophilic primary amine for rapid conjugation, a rigid pyridine scaffold for target engagement, and a bulky lipophilic tertiary amine to modulate pharmacokinetic properties. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in scaffold design, and field-proven experimental workflows for its application.

Structural and Physicochemical Properties

Understanding the foundational metrics of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The quantitative data for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is summarized in Table 1.

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| IUPAC Name | 5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | Standard nomenclature for structural identification. |

| CAS Number | 1152523-44-8 | Registry identification for procurement. |

| Molecular Formula | C₁₅H₁₉N₃ | Defines the atomic composition. |

| Molecular Weight | 241.33 g/mol | Optimal fragment size, leaving ~250 Da for further elaboration within Lipinski's Rule of 5. |

| Topological Polar Surface Area (tPSA) | ~42.15 Ų | Excellent for membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) penetration. |

| Predicted LogP | 2.8 – 3.2 | Driven by the N-benzyl-N-ethyl moiety, ensuring high lipophilicity and lipid bilayer partitioning. |

| pKa (Pyridine Core) | ~6.0 – 6.5 | Elevated slightly from unsubstituted pyridine (pKa 5.23)[1] due to the electron-donating +M effect of the 2-dialkylamino group. |

| pKa (Aminomethyl) | ~9.5 – 10.5 | Typical for aliphatic primary amines[2], ensuring it remains protonated at physiological pH and highly nucleophilic in basic organic conditions. |

Mechanistic Rationale in Scaffold Design

As an application scientist, I evaluate building blocks not just by their reactive groups, but by how their domains interact holistically. This molecule is engineered with three distinct functional zones:

-

The Aminomethyl Motif (Conjugation Site): Unlike 5-aminopyridines—where the amine is directly attached to the aromatic ring and suffers from resonance-induced electron delocalization (acting like an aniline)—the methylene spacer here isolates the primary amine. This preserves its high pKa and aliphatic character, making it a superior nucleophile for amide couplings and reductive aminations.

-

The Pyridine Core (Target Engagement): The heteroaromatic ring provides a rigid vector for substituent projection. The pyridine nitrogen acts as a potent hydrogen bond acceptor (HBA), a feature frequently exploited in kinase hinge-region binding or GPCR allosteric modulation.

-

The N-benzyl-N-ethyl Domain (ADME Modulator): This tertiary amine moiety introduces significant steric bulk and lipophilicity. The benzyl and ethyl groups shield the 2-position of the pyridine ring, heavily mitigating the risk of cytochrome P450-mediated N-oxidation, a common metabolic liability in pyridine-containing drugs.

Structural domains of the compound and their synthetic utility.

Experimental Workflows: Self-Validating Amide Coupling

When conjugating this building block to a target carboxylic acid, standard carbodiimides (like EDC/DCC) often yield sluggish kinetics. Instead, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The Causality of Reagent Selection: HATU is explicitly chosen because the pyridine nitrogen in its HOAt leaving group stabilizes the incoming primary amine of our building block through a 7-membered hydrogen-bonded cyclic transition state[3]. This neighboring group effect drastically accelerates acylation and suppresses epimerization[4].

Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system . By isolating the activation step from the coupling step, you can pinpoint exactly where a reaction fails if yields are suboptimal.

Step 1: Pre-activation (Validation Checkpoint)

-

Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

-

Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: DIPEA deprotonates the acid; the resulting carboxylate attacks HATU to form the highly reactive OAt-active ester[4].

-

Self-Validation: Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the LC-MS trace confirms complete consumption of the starting acid and formation of the active ester mass.

Step 2: Nucleophilic Attack

-

Once activation is confirmed, add 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine (1.1 eq) dropwise to the reaction mixture.

-

Stir at room temperature for 2–4 hours. The isolated primary amine will rapidly attack the OAt-ester, displacing the HOAt byproduct.

Step 3: Quenching and Extraction

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

-

Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid and remove HOAt), 5% aqueous LiCl (crucial for partitioning DMF into the aqueous layer), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5).

-

Characterize the final amide via ¹H-NMR and HRMS.

Experimental workflow for HATU-mediated amide coupling.

References

-

Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information. "Pyridine | C5H5N | CID 1049." PubChem Database. Available at:[Link]

-

ACS Publications. "Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

A Technical Guide to the Prospective Synthesis and Characterization of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the novel chemical entity, 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine. As a compound not currently indexed with experimental data in publicly accessible chemical databases, this guide will focus on its fundamental chemical identifiers, a proposed synthetic pathway, and a robust workflow for its structural characterization and purity assessment. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who may be interested in the synthesis and evaluation of this and other novel aminopyridine derivatives.

Chemical Identity and Structural Descriptors

The first step in the investigation of any novel compound is to establish its precise chemical identity. For 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine, the following structural identifiers have been determined.

| Identifier | Value |

| IUPAC Name | 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine |

| SMILES | CCN(Cc1ccccc1)c2ccc(CN)cn2 |

| InChIKey | InChIKey=YOUR_GENERATED_INCHIKEY |

Note: A definitive InChIKey will be assigned upon successful synthesis and registration of the compound in a chemical database.

Proposed Synthetic Pathway

The synthesis of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine can be approached through a multi-step process, beginning with commercially available starting materials. The proposed pathway focuses on the sequential introduction of the necessary functional groups onto the pyridine scaffold.

A plausible synthetic route would involve the following key transformations:

-

Starting Material: The synthesis can commence with a suitable 2-amino-5-cyanopyridine or a related derivative.

-

N-Alkylation: The secondary amine can be formed via N-alkylation reactions. This could involve a two-step process of N-ethylation followed by N-benzylation, or vice-versa. The order of these steps may influence the overall yield and purity of the intermediate products.

-

Reduction of the Nitrile: The final step would be the reduction of the cyano group at the 5-position of the pyridine ring to an aminomethyl group.

Below is a conceptual workflow for the proposed synthesis:

Figure 1: Proposed synthetic workflow for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

Experimental Protocol: A General Approach

While specific reaction conditions would require optimization, a general protocol for the synthesis can be outlined based on established methodologies for similar transformations.

Step 1: N-Ethylation of 2-Amino-5-cyanopyridine

-

Dissolve 2-amino-5-cyanopyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group.

-

Add ethyl iodide or ethyl bromide dropwise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: N-Benzylation of N-ethyl-5-cyanopyridin-2-amine

-

Dissolve the product from Step 1 in a suitable solvent.

-

Add a base to deprotonate the secondary amine.

-

Add benzyl bromide or benzyl chloride.

-

Monitor the reaction and purify as described in Step 1.

Step 3: Reduction of the Nitrile Group

-

Dissolve the N-benzylated intermediate in a suitable solvent (e.g., ethanol or methanol).

-

Use a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).

-

Carefully monitor the reaction progress.

-

Perform the appropriate work-up procedure for the chosen reducing agent.

-

Purify the final product by column chromatography or recrystallization.

Structural Characterization and Purity Assessment

Following the synthesis, a comprehensive characterization is essential to confirm the identity and purity of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

Figure 2: Workflow for the structural characterization and purity assessment.

Analytical Methodologies

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of C15H19N3. |

| ¹H NMR Spectroscopy | To elucidate the proton environment in the molecule. | Characteristic peaks for the aromatic protons of the pyridine and benzyl rings, the methylene protons of the benzyl and ethyl groups, the methyl protons of the ethyl group, and the aminomethyl protons. |

| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms. | Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the aromatic and aliphatic carbons. |

| HPLC | To determine the purity of the synthesized compound. | A single major peak indicating a high degree of purity. |

| FTIR Spectroscopy | To identify the key functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-N stretching. |

| Elemental Analysis | To confirm the elemental composition. | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C15H19N3. |

Physicochemical Properties: A Predictive Outlook

For any novel compound entering a drug discovery pipeline, the determination of its physicochemical properties is crucial as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is not available, the following properties would be critical to assess:

-

Solubility: The solubility in both aqueous and organic media will dictate its suitability for various biological assays and formulation strategies. The presence of the aminomethyl group may enhance aqueous solubility, while the benzyl and ethyl groups contribute to its lipophilicity.

-

pKa: The basicity of the amine groups will influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. These parameters are critical for predicting its ability to cross cell membranes.

-

Polar Surface Area (PSA): PSA is a descriptor that correlates with a molecule's ability to permeate the blood-brain barrier.

-

Chemical Stability: Assessing the compound's stability under various conditions (e.g., pH, temperature, light) is essential for its handling, storage, and formulation.

Potential Biological Activity: A Structural Hypothesis

The structural motifs present in 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine suggest potential avenues for biological investigation. The aminopyridine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities.

-

Kinase Inhibition: Many aminopyridine-based compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Central Nervous System (CNS) Activity: The ability of small molecules containing benzyl and amine functionalities to cross the blood-brain barrier suggests that this compound could be explored for its potential effects on CNS targets.

It must be emphasized that these are hypothetical areas of interest based on structural analogy, and any biological activity would need to be confirmed through rigorous experimental screening.

Safety and Handling

As a novel chemical entity, 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety profiles of structurally related amine compounds, potential hazards may include skin and eye irritation. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

This technical guide has provided a prospective overview of the novel compound 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine. While experimental data is currently unavailable, this document outlines its fundamental chemical identifiers, a plausible synthetic route, and a comprehensive workflow for its characterization and purity assessment. The proposed methodologies and predictive insights are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other new chemical entities in the field of drug discovery and development.

References

At the time of writing, no direct citations for the synthesis or properties of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine are available. The methodologies and principles outlined in this guide are based on established practices in organic synthesis and medicinal chemistry. For general methodologies, please refer to standard organic chemistry textbooks and relevant peer-reviewed literature on the synthesis of aminopyridine derivatives.

pKa values of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine functional groups

An In-depth Technical Guide to the pKa Values of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine Functional Groups

Abstract

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides an in-depth analysis of the pKa values for the distinct functional groups within 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine. We will dissect the molecule's structure to predict the basicity of its three nitrogen centers: the pyridine ring nitrogen, the primary aminomethyl nitrogen, and the tertiary N-benzyl-N-ethylamino nitrogen. This analysis is supported by established pKa values of analogous structural fragments. Furthermore, this document outlines comprehensive experimental and computational protocols for the precise determination of these pKa values, offering a robust framework for researchers in medicinal chemistry and pharmacology.

Introduction: The Central Role of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH is dictated by its pKa value(s). This property is fundamental to its behavior in biological systems. For instance, the charge state of a molecule affects its ability to cross lipid membranes, with neutral species being more permeable than their charged counterparts. The degree of ionization also governs a drug's solubility in aqueous environments, such as the gastrointestinal tract and blood plasma, and dictates the potential for ionic interactions with its biological target.[1] Therefore, an accurate understanding and determination of the pKa values of a drug candidate like 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine are indispensable for optimizing its pharmacokinetic and pharmacodynamic profile.

The molecule possesses three distinct nitrogen atoms, each capable of accepting a proton, making it a polybasic compound. The local chemical environment surrounding each nitrogen atom—including inductive and resonance effects—uniquely influences its basicity. This guide will systematically evaluate these influences to assign putative pKa values and describe methodologies for their empirical validation.

Structural Analysis and pKa Estimation

The structure of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine presents three key basic centers. The basicity of each nitrogen is modulated by the electronic interplay of the aromatic pyridine core and its substituents.

-

N1: Pyridine Ring Nitrogen: The pyridine nitrogen's lone pair resides in an sp² hybrid orbital, perpendicular to the aromatic π-system, making it available for protonation.[2] The parent pyridine molecule has a pKa of 5.2.[2] In this derivative, the ring is substituted at the 2-position with an N-benzyl-N-ethylamino group, which is a powerful electron-donating group through resonance. This effect increases the electron density at the ring nitrogen, making it more basic. For comparison, 2-aminopyridine has a pKa of 6.86, significantly more basic than pyridine.[3][4] The additional alkyl substituents (benzyl and ethyl) on the 2-amino group will further enhance this electron-donating effect. Conversely, the 5-(aminomethyl) group exerts a weak electron-withdrawing inductive effect, which would slightly decrease basicity. The dominant electron-donating character of the 2-amino substituent suggests the pKa of the pyridine nitrogen will be notably higher than that of pyridine, likely in the 7.0 to 8.0 range.

-

N2: Aminomethyl Primary Amine: This is a primary aliphatic amine separated from the pyridine ring by a methylene (-CH₂) spacer. This spacer insulates it from the direct resonance effects of the ring. Its basicity is primarily influenced by the inductive effect of the pyridyl group. Aromatic rings are electron-withdrawing, which tends to decrease the basicity of an attached alkylamine. A suitable model compound is benzylamine (C₆H₅CH₂NH₂), which has a pKa of 9.33.[5][6][7] Another relevant analogue, 3-(aminomethyl)pyridine, has a predicted pKa of 8.34.[8][9] Given the electron-donating group at the 2-position of the target molecule, the pyridine ring's overall electron-withdrawing effect on the 5-position is slightly attenuated. Therefore, the pKa of this primary amine is expected to be robustly basic, estimated to be in the 8.5 to 9.5 range, making it the most basic site on the molecule.

-

N3: N-benzyl-N-ethylamino Tertiary Amine: This tertiary amine is directly attached to the pyridine ring at the 2-position, classifying it as an aromatic amine. The lone pair on this nitrogen is significantly delocalized into the electron-deficient pyridine ring system. This resonance delocalization drastically reduces its availability for protonation. Protonation at this site would disrupt this favorable resonance stabilization. Aromatic amines are characteristically weak bases; for example, aniline has a pKa of 4.6.[10] The electron-withdrawing nature of the pyridine ring (compared to benzene) further decreases the basicity. Consequently, this nitrogen is predicted to be the least basic center in the molecule, with an estimated pKa likely in the 1.0 to 2.5 range.

Predicted pKa Summary

The estimated pKa values for the three basic centers are summarized below.

| Ionizable Center | Functional Group Type | Predicted pKa Range | Rationale |

| Aminomethyl Nitrogen | Primary Aliphatic Amine | 8.5 - 9.5 | Highest basicity. Insulated from the ring by a CH₂ group; similar to benzylamine but influenced by the substituted pyridine ring. |

| Pyridine Ring Nitrogen | Aromatic Heterocycle | 7.0 - 8.0 | Intermediate basicity. Enhanced by the strong electron-donating 2-amino group. |

| N-benzyl-N-ethylamino N | Tertiary Aromatic Amine | 1.0 - 2.5 | Lowest basicity. Lone pair is delocalized into the aromatic pyridine ring, reducing availability for protonation. |

Protonation Sequence Diagram

The following diagram illustrates the stepwise protonation of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine as the pH decreases, starting with the most basic site.

Caption: Predicted protonation sequence of the target molecule.

Methodologies for pKa Determination

While predictions provide valuable estimates, experimental determination is essential for accuracy. The following are standard, robust methods for measuring pKa values.[11]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base.[12]

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. The solution should be free of dissolved CO₂.

-

Titration Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4.00, 7.00, and 10.00). Place the sample solution in a thermostatted vessel at 25°C and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

-

Data Collection: Record the pH value after each addition of titrant. Continue the titration well past the equivalence points to capture the full titration curve.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a polybasic compound, multiple inflection points will be observed. The data can be analyzed using derivative plots (e.g., d(pH)/dV) to accurately locate the equivalence points, or by fitting the titration data to the Henderson-Hasselbalch equation.

Experimental Protocol: UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the range of interest (e.g., from pH 1 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance difference between the ionized and neutral forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa, which is the pH at the inflection point of the curve.[11]

Computational Approaches

In silico methods provide a powerful complement to experimental techniques, allowing for pKa prediction from first principles.[13][14] Quantum mechanical (QM) calculations, often combined with continuum solvation models, can yield accurate predictions.[15][16]

Workflow:

-

Structure Optimization: The 3D structures of the neutral molecule and all its possible protonated forms are optimized using a quantum chemical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Free Energy Calculation: The Gibbs free energies of all optimized species are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or CPCM).[14]

-

pKa Calculation: The pKa is calculated using the difference in free energy between the protonated (acid) and deprotonated (base) forms in solution via a thermodynamic cycle.[14][17]

-

Method Validation: It is crucial to benchmark the chosen computational method against a set of known compounds with similar functional groups to ensure the accuracy of the predictions.[18]

The following diagram outlines the logic of a typical computational pKa prediction workflow.

Caption: Workflow for computational pKa prediction.

Conclusion

The molecule 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a polybasic compound with three distinct nitrogenous centers of varying basicity. A thorough analysis of its electronic structure predicts a clear hierarchy of pKa values, with the primary aminomethyl group being the most basic (pKa ~8.5-9.5), followed by the pyridine ring nitrogen (pKa ~7.0-8.0), and finally the significantly less basic tertiary aromatic amine (pKa ~1.0-2.5). These estimations provide a critical starting point for understanding the molecule's behavior in physiological environments. For definitive characterization, this guide provides detailed, field-proven protocols for both experimental determination via potentiometric titration and UV-Vis spectrophotometry, and for theoretical prediction using modern computational chemistry workflows. The integration of these approaches ensures a comprehensive and accurate pKa profile, which is a cornerstone of rational drug design and development.

References

-

National Institutes of Health (NIH), PubChem. Benzylamine. [Link]

-

National Institutes of Health (NIH), PubChem. Diethylamine. [Link]

-

Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. [Link]

-

Fiveable. Diethylamine Definition. [Link]

-

ChemBK. Diethylamine. [Link]

-

Molbase. Benzylamine. [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

R Discovery. Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. [Link]

-

National Institutes of Health (NIH), National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

OpenEye Scientific. pKa Database. [Link]

-

ACS Publications. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. [Link]

-

MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

-

ResearchGate. (PDF) Theoretical pKa calculations of substituted pyridines. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Hrčak. Simple Method for the Estimation of pKa of Amines. [Link]

-

ResearchGate. Where can I find the acidity (pKa) of organic compounds?. [Link]

-

Rowan University. How to Predict pKa. [Link]

-

Matthias Rupp. Predicting the pKa of Small Molecules. [Link]

-

National Institutes of Health (NIH), PubChem. 2-Aminopyridine. [Link]

-

University of Wisconsin-Madison. Bordwell pKa Table. [Link]

-

ECETOC. pKa. [Link]

-

U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]

-

University of Freiburg. Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

National Institutes of Health (NIH), National Center for Biotechnology Information. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

-

Royal Society of Chemistry. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

-

University of Wisconsin-Madison, Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

National Institutes of Health (NIH), PubChem. 2-Pyridinemethanamine. [Link]

-

Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

-

National Institutes of Health (NIH), National Center for Biotechnology Information. Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. [Link]

-

Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]

-

National Institutes of Health (NIH), PubChem. 3-Pyridinemethanamine. [Link]

Sources

- 1. pKa - ECETOC [ecetoc.org]

- 2. scribd.com [scribd.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

- 9. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How to Predict pKa | Rowan [rowansci.com]

- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Theoretical prediction of relative and absolute pKa values of aminopyridines [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

An In-depth Technical Guide to the Safety Profile and Handling of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Foreword for the Research Professional:

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals who may work with the novel compound 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine. As of the date of this publication, a specific, officially registered Safety Data Sheet (SDS) for this exact molecule is not available in common public databases. This is a frequent challenge in research and development, where novel chemical entities (NCEs) are synthesized before extensive toxicological data exists.

In the absence of a specific SDS, it is imperative to conduct a thorough hazard assessment based on the principle of structural analogy. This guide deconstructs the target molecule into its core chemical motifs, synthesizes the known hazards of structurally related compounds, and provides a robust framework for risk assessment and safe handling. The protocols and recommendations herein are based on a conservative, safety-first approach, treating the compound with the caution merited by its most hazardous potential analogues.

Hazard Assessment by Structural Analogy

The primary directive in handling a compound with unknown toxicological properties is to infer its potential hazards from well-characterized structural analogues. The molecule 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine can be dissected into three primary structural components, each with a known hazard profile.

Caption: Structural deconstruction of the target molecule to infer hazards from known analogues.

The Aminopyridine Core

The foundational structure is an aminopyridine ring. Aminopyridines as a class are known for their high acute toxicity.

-

Acute Toxicity: Compounds like 2-aminopyridine and 4-aminopyridine are classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1][2] Deaths have been associated with convulsions following exposure.[3]

-

Irritation: They are known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2]

Causality Insight: The pyridine nitrogen and the exocyclic amine group contribute to the molecule's ability to interfere with neurological pathways (e.g., potassium channels), leading to its high systemic toxicity.

The Substituted Amine Functionality

The target molecule contains secondary and tertiary amine functionalities, specifically N-benzyl and N-ethyl groups.

-

Corrosivity: Simple alkyl and benzyl amines are often corrosive. For instance, N-benzylmethylamine and 2-(aminomethyl)pyridine are classified as causing severe skin burns and eye damage.[4][5][6][7] This corrosive action can cause deep, gelatinous, and necrotic tissue destruction.[8]

-

Inhalation Hazard: Vapors or mists can be extremely irritating to the respiratory tract.[7][8]

Causality Insight: The basicity of the nitrogen atom and its ability to readily accept protons can lead to caustic effects on biological tissues, causing chemical burns upon contact.

Presumed Hazard Profile & GHS Classification

Based on the analysis of structural analogues, 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine should be handled as a substance with a high degree of hazard. The following GHS classification should be conservatively assumed until empirical data is available.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Presumed) |

| Acute Toxicity (Oral) | Category 2/3 | 💀 | Danger | H300/H301: Fatal/Toxic if swallowed.[2] |

| Acute Toxicity (Dermal) | Category 2/3 | 💀 | Danger | H310/H311: Fatal/Toxic in contact with skin.[2] |

| Acute Toxicity (Inhalation) | Category 2/3 | 💀 | Danger | H330/H331: Fatal/Toxic if inhaled.[2] |

| Skin Corrosion | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[7] |

| STOT (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[7][9] |

Comprehensive Safe Handling & Experimental Protocol

All work with this compound must be performed under the assumption that it is highly toxic and corrosive. A self-validating system of controls and procedures is mandatory.

Engineering & Administrative Controls

-

Designated Area: All work, including storage, weighing, and solution preparation, must be conducted in a designated area within the laboratory, clearly marked with hazard warnings.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

-

Restricted Access: Only trained personnel authorized to work with highly potent compounds should be allowed in the designated area during handling operations.

-

Never Work Alone: Always ensure a second person is aware of the work being performed and is available for emergency response.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent any skin or eye contact.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[10]

-

Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or Viton™) as the outer layer. Consult a glove compatibility chart and be aware of breakthrough times.

-

Body Protection: A chemically resistant apron over a buttoned lab coat is required. Ensure sleeves are tucked into the outer gloves.[10]

-

Respiratory Protection: For any procedure with a high risk of aerosol generation (e.g., sonication, vigorous mixing) or in case of a spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[1][11]

Step-by-Step Experimental Workflow: Preparation of a Stock Solution

This protocol outlines the safe preparation of a 10 mM stock solution in DMSO.

Caption: Safe workflow for handling and preparing solutions of a potent, uncharacterized compound.

-

Preparation:

-

Place all necessary equipment (analytical balance, vial, spatula, weigh paper, pipette, solvent) inside the chemical fume hood.

-

Don all required PPE as specified in Section 3.2.

-

-

Weighing:

-

Tare the capped vial on the analytical balance.

-

Using a clean spatula, carefully transfer a small amount of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine onto a tared weigh paper or directly into the vial. Rationale: This minimizes the generation of airborne dust, which poses a significant inhalation risk.

-

Re-cap the vial and record the exact mass.

-

-

Solubilization:

-

Calculate the required volume of solvent (e.g., DMSO) to achieve the target concentration.

-

Using a calibrated pipette, add the solvent directly to the vial containing the compound.

-

Securely cap the vial. Mix by gentle inversion or low-speed vortexing until the solid is fully dissolved. Rationale: Vigorous mixing can create aerosols inside the vial, which may be released upon opening.

-

-

Cleanup and Storage:

-

Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the wipes in the designated solid hazardous waste container.

-

Carefully doff the outer gloves and dispose of them in the hazardous waste.

-

Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

-

Store the solution in a locked, ventilated secondary container in a designated storage area away from incompatible materials like strong acids and oxidizing agents.[1]

-

Emergency Procedures

Immediate and correct response to an exposure is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill:

-

Evacuate all non-essential personnel from the area.

-

Alert laboratory personnel and safety officers.

-

If safe to do so, increase ventilation in the area (e.g., by opening fume hood sashes).

-

Wearing full PPE, including a respirator, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[10]

-

Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area thoroughly.

-

References

- Jubilant Ingrevia Limited.

- Biochem Chemopharma France.

- Loba Chemie. 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS.

- Sdfine.

- ChemReg.net.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Jubilant Ingrevia. 2-(Aminomethyl)

- U.S. Environmental Protection Agency (EPA). Aminopyridines.

- 2-(Aminomethyl)

Sources

- 1. biochemopharma.fr [biochemopharma.fr]

- 2. lobachemie.com [lobachemie.com]

- 3. epa.gov [epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Synthesis of 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic protocols for obtaining 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with commercially available starting materials. This document provides not only the step-by-step procedures but also the underlying chemical principles and experimental considerations to ensure successful synthesis and purification.

Introduction

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals due to their ability to interact with a wide range of biological targets. The specific compound, 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine, features several key functional groups: a 2-aminopyridine core, which is a known pharmacophore; an N-benzyl and N-ethyl substitution, which can modulate lipophilicity and target engagement; and a 5-(aminomethyl) group, which can serve as a handle for further derivatization or as a key interaction point with biological receptors. This guide outlines a rational and experimentally grounded approach to its synthesis.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is at the C-N bond of the aminomethyl group, leading back to a 5-(halomethyl)pyridine intermediate. The N-benzyl and N-ethyl groups on the 2-amino position can be installed sequentially on a 2-amino-5-methylpyridine precursor. This leads to the following proposed three-stage synthetic pathway:

-

Stage 1: Synthesis of the N,N-disubstituted 2-amino-5-methylpyridine intermediate.

-

Stage 2: Halogenation of the 5-methyl group.

-

Stage 3: Amination of the resulting 5-(halomethyl) group to yield the final product.

This approach leverages well-established and robust chemical transformations, ensuring a high probability of success.

Caption: Retrosynthetic pathway for 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

Stage 1: Synthesis of N-benzyl-N-ethyl-5-methylpyridin-2-amine

This stage involves the sequential N-alkylation of 2-amino-5-methylpyridine. The order of alkylation (ethylation followed by benzylation, or vice-versa) can be chosen based on reagent availability and reaction kinetics. Here, we present ethylation followed by benzylation.

Protocol 1A: Ethylation of 2-amino-5-methylpyridine

This protocol is adapted from general N-alkylation procedures for aminopyridines.

Materials:

-

2-amino-5-methylpyridine

-

Ethyl iodide or ethyl bromide

-

Sodium hydride (NaH) or a suitable non-nucleophilic base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methylpyridine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-ethyl-5-methylpyridin-2-amine.

Protocol 1B: Benzylation of N-ethyl-5-methylpyridin-2-amine

This protocol follows a similar N-alkylation strategy.

Materials:

-

N-ethyl-5-methylpyridin-2-amine

-

Benzyl bromide or benzyl chloride

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve N-ethyl-5-methylpyridin-2-amine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Add sodium hydride (1.2 eq) portion-wise and stir for 30 minutes at 0 °C.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford N-benzyl-N-ethyl-5-methylpyridin-2-amine.[1]

Stage 2: Halogenation of N-benzyl-N-ethyl-5-methylpyridin-2-amine

This stage involves the free-radical halogenation of the 5-methyl group. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation, often initiated by a radical initiator like benzoyl peroxide or AIBN. This is analogous to the chlorination of 2-chloro-5-methylpyridine.[2]

Protocol 2: Chlorination of the 5-methyl group

Materials:

-

N-benzyl-N-ethyl-5-methylpyridin-2-amine

-

N-chlorosuccinimide (NCS)

-

Benzoyl peroxide or AIBN (catalytic amount)

-

Carbon tetrachloride or a suitable non-polar solvent

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-N-ethyl-5-methylpyridin-2-amine (1.0 eq) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining NCS, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-(chloromethyl)-N-benzyl-N-ethylpyridin-2-amine may be used directly in the next step or purified by column chromatography.

Stage 3: Amination of 5-(chloromethyl)-N-benzyl-N-ethylpyridin-2-amine

The final step is a nucleophilic substitution of the chloride with an amino group. Using a concentrated solution of ammonia in a suitable solvent is a common method. This is analogous to the synthesis of 5-(aminomethyl)-2-chloropyridine.[3]

Protocol 3: Amination of the 5-(chloromethyl) group

Materials:

-

5-(chloromethyl)-N-benzyl-N-ethylpyridin-2-amine

-

Concentrated aqueous ammonia (25-28%)

-

Acetonitrile or a similar polar aprotic solvent

-

Dichloromethane

-

Methanol

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a sealed pressure vessel or a stainless steel autoclave, dissolve 5-(chloromethyl)-N-benzyl-N-ethylpyridin-2-amine (1.0 eq) in acetonitrile.

-

Add an excess of concentrated aqueous ammonia (e.g., 20 eq).

-

Seal the vessel and heat the mixture to 80 °C for 2-4 hours with vigorous stirring.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in a mixture of dichloromethane and methanol.

-

Dry the solution over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane-methanol gradient) to obtain 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine.

Summary of Reagents and Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) |

| 1A | 2-amino-5-methylpyridine | Ethyl iodide, NaH | DMF | 0 °C to RT | 12-16 |

| 1B | N-ethyl-5-methylpyridin-2-amine | Benzyl bromide, NaH | DMF | 0 °C to RT | 12-16 |

| 2 | N-benzyl-N-ethyl-5-methylpyridin-2-amine | NCS, Benzoyl peroxide | CCl₄ | Reflux | 4-6 |

| 3 | 5-(chloromethyl)-N-benzyl-N-ethylpyridin-2-amine | Aqueous NH₃ | Acetonitrile | 80 °C | 2-4 |

Characterization

The final product and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

-

Halogenated solvents and reagents are toxic and should be handled with caution.

-

Reactions under pressure should be conducted behind a blast shield.

References

- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

- 2-amino-5-methyl pyridine and process of making it. (n.d.). Google Patents.

- Process for the preparation of 2-chlor-5-chloromethyl pyridine. (n.d.). Google Patents.

-

Synthesis of 5-(aminomethyl)-2-chloropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Using 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine

Part 1: Introduction & Strategic Utility

5-(Aminomethyl)-N-benzyl-N-ethylpyridin-2-amine is a high-value bifunctional heterocyclic intermediate. Its structural architecture defines it as a "privileged scaffold" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting kinases, GPCRs (G-Protein Coupled Receptors), and proteases (e.g., Cathepsin or DPP-4 inhibitors).

Molecule Breakdown:

-

Position 2 (N-benzyl-N-ethylamino): A bulky, lipophilic "anchor" domain. This tertiary amine moiety is designed to occupy hydrophobic pockets (e.g., the ATP-binding site back-cleft or GPCR allosteric sites), providing potency and selectivity via van der Waals interactions.

-

Position 5 (Aminomethyl): A primary aliphatic amine (

) acting as a highly reactive "warhead" or "linker." It serves as the primary vector for library expansion via amide coupling, urea formation, or reductive amination. -

Pyridine Core: Acts as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability (lowering lipophilicity compared to a benzene analog).

Critical Application: This intermediate is most frequently employed in Lead Optimization to synthesize libraries of bi-aryl amide or urea derivatives . The primary amine at position 5 allows for the rapid attachment of diverse "cap" groups (carboxylic acids, sulfonyl chlorides) to probe Structure-Activity Relationships (SAR).

Part 2: Chemical Properties & Handling

| Property | Specification / Note |

| Molecular Structure | Pyridine ring, 2,5-disubstituted.[1] |

| Basicity | High. The 5-aminomethyl group is aliphatic ( |

| Stability | CO₂ Sensitive. The primary amine readily absorbs atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen. |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in non-polar alkanes (Hexane). |

| Storage |

Part 3: Experimental Protocols

Protocol A: Selective Amide Coupling (Library Synthesis)

Objective: To derivatize the 5-aminomethyl group with a carboxylic acid (

Reagents:

-

Substrate: 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine (1.0 eq)

-

Carboxylic Acid:

(1.1 eq) (e.g., substituted benzoic acid or heterocycle) -

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (

). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.-

Expert Insight: Pre-activation is crucial. Adding the amine too early can lead to slower kinetics if the acid is sterically hindered.

-

-

Coupling: Add the 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine (1.0 eq) dissolved in minimal DMF to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: Look for the

peak corresponding to Product. Disappearance of the starting amine (

-

-

Workup (Self-Validating):

-

Dilute with EtOAc.[2]

-

Wash 1: Saturated

(Removes unreacted acid/HATU byproducts). -

Wash 2: Water (Removes DMF).

-

Wash 3: Brine.

-

Critical Step: If the product contains basic nitrogens, avoid acidic washes (like 1M HCl) as the product will extract into the aqueous layer.

-

-

Purification: Flash Chromatography (DCM:MeOH gradient 0–10%).

Protocol B: Quality Control & Purity Analysis

Objective: Verify the integrity of the "aminomethyl" handle, which is prone to oxidation or dimerization.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyridine core) and 280 nm (Benzyl group).

Pass/Fail Criteria:

-

Purity:

by area integration. -

Impurity Flag: A peak at

often indicates urea formation from CO₂ absorption (Dimer). A peak at

Part 4: Visualization & Logic

Diagram 1: Synthetic Workflow & Decision Logic

This diagram illustrates the decision process for using this intermediate in library synthesis, highlighting the critical purification paths based on the physicochemical properties of the product.

Caption: Operational workflow for utilizing the scaffold in high-throughput chemistry, including critical QC checkpoints.

Diagram 2: Structural Activity Relationship (SAR) Map

This diagram visualizes how the different parts of the molecule contribute to biological activity, guiding the researcher on where to modify.

Caption: SAR Map demonstrating the pharmacophoric roles of the N-benzyl-N-ethyl tail and the aminomethyl linker.

Part 5: References

-

Takeda Pharmaceutical Company. "Dipeptidyl peptidase inhibitors comprising a pyridine scaffold." BindingDB / ChemBL Data. (Demonstrates the utility of 5-aminomethyl-2-substituted pyridines in protease inhibition).

-